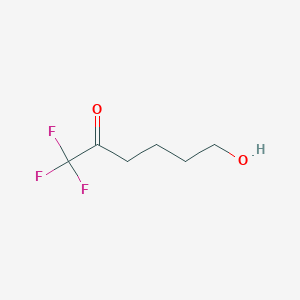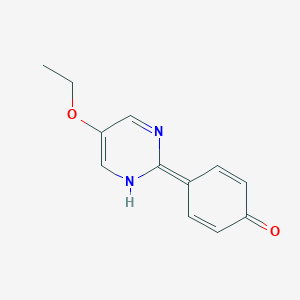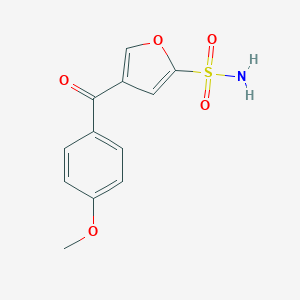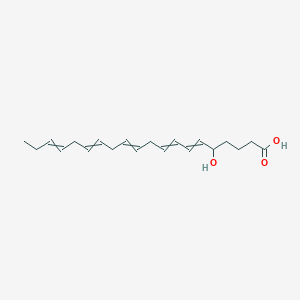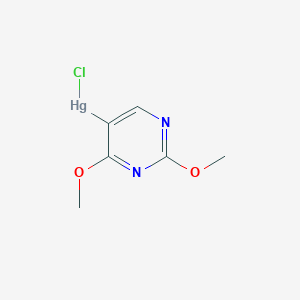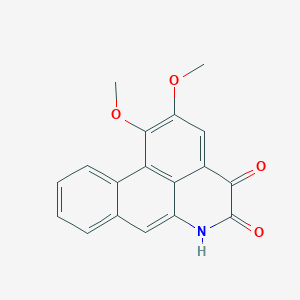![molecular formula C23H25NO3 B051697 6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate CAS No. 117318-91-9](/img/structure/B51697.png)
6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate
概要
説明
6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate is a chemical compound known for its application in the synthesis of side chain liquid crystalline homopolymers and block copolymers. The compound features a cyanobiphenyl group as the mesogen, which imparts liquid crystalline properties to the polymers .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate typically involves the reaction of 4-(4-cyanophenyl)phenol with 6-bromohexyl methacrylate in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
化学反応の分析
Types of Reactions
6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can be polymerized to form homopolymers or copolymers.
Substitution Reactions: The methacrylate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used under thermal or photochemical conditions.
Substitution Reactions: Bases like potassium carbonate and solvents like dimethylformamide are used.
Major Products
Homopolymers and Copolymers: These polymers exhibit liquid crystalline properties and are used in advanced materials.
科学的研究の応用
6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate is extensively used in scientific research due to its unique properties:
Chemistry: Used in the synthesis of liquid crystalline polymers.
Medicine: Research into drug delivery systems.
Industry: Used in the production of high-performance materials for electronics and optics.
作用機序
The compound exerts its effects through the formation of liquid crystalline phases. The cyanobiphenyl group aligns in a specific orientation, leading to the formation of smectic or nematic phases. This alignment is influenced by temperature and the presence of other chemical groups in the polymer .
類似化合物との比較
Similar Compounds
- 4-[4-(4-Cyanophenyl)phenoxy]butyl methacrylate
- 4-[4-(4-Cyanophenyl)phenoxy]pentyl methacrylate
- 4-[4-(4-Cyanophenyl)phenoxy]heptyl methacrylate
Uniqueness
6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate is unique due to its specific chain length, which influences its liquid crystalline properties and the stability of the phases formed. This makes it particularly suitable for applications requiring precise control over material properties .
特性
IUPAC Name |
6-[4-(4-cyanophenyl)phenoxy]hexyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO3/c1-18(2)23(25)27-16-6-4-3-5-15-26-22-13-11-21(12-14-22)20-9-7-19(17-24)8-10-20/h7-14H,1,3-6,15-16H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJGWRPDCQICFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
117318-92-0 | |
| Record name | 2-Propenoic acid, 2-methyl-, 6-[(4′-cyano[1,1′-biphenyl]-4-yl)oxy]hexyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117318-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10401180 | |
| Record name | 6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117318-91-9 | |
| Record name | 6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-[4-(4'-Cyanophenyl)phenoxy]hexyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What unique properties make 6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate suitable for creating liquid crystalline polymers?
A1: The structure of this compound lends itself well to LCP formation due to its rigid, anisotropic molecular shape. The compound contains a mesogenic group, the 4-cyanobiphenyl unit, which promotes liquid crystalline behavior. This mesogenic group, linked by a flexible spacer to the methacrylate backbone, allows for the formation of ordered phases while maintaining a degree of fluidity [, ].
Q2: How does molecular weight affect the liquid crystalline properties of poly[this compound]?
A2: Research has shown that increasing the molecular weight of poly[this compound] generally leads to a higher isotropization temperature for the smectic A phase. This means that higher molecular weight polymers can maintain their liquid crystalline order at higher temperatures before transitioning to an isotropic liquid state [].
Q3: Can this compound be incorporated into more complex polymer architectures?
A3: Absolutely. Studies have successfully synthesized block copolymers incorporating this compound using controlled polymerization techniques like anionic living polymerization and reversible addition-fragmentation chain transfer (RAFT) polymerization [, ]. These techniques enable the creation of diblock copolymers, for instance with methyl methacrylate or styrene, leading to materials with combined properties originating from both blocks.
Q4: Can the orientation of this compound within a polymer film be controlled?
A4: Yes, techniques like nanoimprint graphoepitaxy can be used to induce molecular orientation in poly[this compound] films []. By using patterned molds, the polymer chains can be aligned along the imprinted features, leading to anisotropic properties in the resulting film. The temperature of the nanoimprinting process plays a crucial role in the degree of molecular orientation achieved.
Q5: Has this compound been incorporated into thin films using layer-by-layer assembly?
A5: Researchers have successfully incorporated this compound into multilayer films using an innovative micellar approach to layer-by-layer (LBL) assembly []. This method, typically used for water-soluble polyelectrolytes, was adapted to incorporate hydrophobic polymers like poly[this compound] by utilizing amphiphilic diblock copolymers containing the target polymer as the hydrophobic block. This micellar approach allows for the controlled assembly of hydrophobic functional polymers into multilayer films with retained liquid crystalline properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



